molecular formula C22H22N2O7S B2713495 Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477499-96-0

Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2713495
CAS No.: 477499-96-0
M. Wt: 458.49
InChI Key: ONAOTIWCGACFQX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced by reacting the benzofuran derivative with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached by reacting the intermediate product with morpholine and a sulfonylating agent like chlorosulfonic acid.

    Esterification: Finally, the ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives and sulfonamide compounds. Similar compounds include:

    Ethyl 2-(4-(morpholinosulfonyl)phenyl)benzofuran-3-carboxylate: Differing in the position of the ester and sulfonyl groups.

    Mthis compound: Featuring a methyl ester instead of an ethyl ester.

    4-(Morpholinosulfonyl)benzoic acid: Lacking the benzofuran core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-2-30-22(26)20-19(17-5-3-4-6-18(17)31-20)23-21(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h3-10H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAOTIWCGACFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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